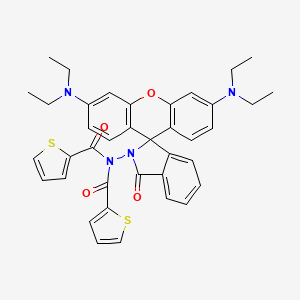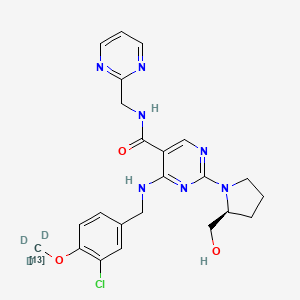
Avanafil-13C-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avanafil-13C-d3 es un compuesto marcado de Avanafil, que es un inhibidor selectivo de la fosfodiesterasa tipo 5 (PDE5). Este compuesto está específicamente marcado con carbono-13 y deuterio, lo que lo hace útil en diversas aplicaciones de investigación científica, particularmente en el estudio de la farmacocinética y el perfil metabólico .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Avanafil-13C-d3 implica la incorporación de carbono-13 y deuterio en la molécula de Avanafil. El proceso generalmente comienza con la síntesis de precursores marcados, que luego se someten a una serie de reacciones químicas para formar el producto final. Los pasos clave incluyen:
Preparación de Precursores Marcados: Se introducen los átomos de carbono y deuterio marcados en los materiales de partida.
Formación de la Estructura Principal: Se sintetiza la estructura principal de Avanafil mediante una serie de reacciones de condensación y ciclación.
Pasos de Marcado Final: Se incorporan los precursores marcados a la estructura principal en condiciones de reacción específicas para producir this compound.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica:
Síntesis a Gran Escala de Precursores Marcados: Se preparan grandes cantidades de materiales de partida marcados.
Optimización de las Condiciones de Reacción: Se optimizan las condiciones de reacción para la escalabilidad, asegurando un alto rendimiento y pureza.
Purificación y Control de Calidad: El producto final se purifica utilizando técnicas como la cromatografía y se somete a un riguroso control de calidad para garantizar la coherencia y el cumplimiento de las normas regulatorias
Análisis De Reacciones Químicas
Tipos de Reacciones
Avanafil-13C-d3 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: Las reacciones de sustitución permiten el reemplazo de átomos o grupos específicos dentro de la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones controladas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas deshidrogenadas .
Aplicaciones Científicas De Investigación
Avanafil-13C-d3 tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como trazador en estudios que involucran mecanismos de reacción y vías metabólicas.
Biología: Ayuda a comprender los procesos biológicos y las interacciones a nivel molecular.
Medicina: Utilizado en estudios farmacocinéticos para rastrear la absorción, distribución, metabolismo y excreción de los fármacos.
Industria: Employed in the development and testing of new pharmaceuticals, ensuring accurate quantitation and analysis
Mecanismo De Acción
Avanafil-13C-d3 ejerce sus efectos al inhibir selectivamente la fosfodiesterasa tipo 5 (PDE5). Esta inhibición conduce a un aumento en los niveles de monofosfato de guanosina cíclico (cGMP), lo que resulta en la relajación de las células musculares lisas y un aumento del flujo sanguíneo. Los objetivos moleculares incluyen la enzima PDE5, y las vías involucradas están principalmente relacionadas con la vía de señalización del óxido nítrico-cGMP .
Comparación Con Compuestos Similares
Compuestos Similares
Sildenafil: Otro inhibidor de la PDE5 utilizado para la disfunción eréctil.
Tadalafil: Conocido por su mayor duración de acción en comparación con otros inhibidores de la PDE5.
Vardenafil: Similar en estructura y función al Avanafil pero con diferentes propiedades farmacocinéticas.
Unicidad de Avanafil-13C-d3
This compound es único debido a sus isótopos marcados, que proporcionan ventajas distintas en aplicaciones de investigación. La incorporación de carbono-13 y deuterio permite un seguimiento y una cuantificación precisos en estudios farmacocinéticos, lo que lo convierte en una herramienta valiosa para los científicos .
Si tiene alguna otra pregunta o necesita más detalles, no dude en preguntar!
Propiedades
Fórmula molecular |
C23H26ClN7O3 |
|---|---|
Peso molecular |
488.0 g/mol |
Nombre IUPAC |
4-[[3-chloro-4-(trideuterio(113C)methoxy)phenyl]methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1/i1+1D3 |
Clave InChI |
WEAJZXNPAWBCOA-PFMZXWIMSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-4-[(S)-2-((S)-1-Formyl-4-guanidino-butylcarbamoyl)-pyrrolidin-1-yl]-4-oxo-3-(2-propyl-pentanoylamino)-butyric acid methyl ester](/img/structure/B10820004.png)
![1-[1-(3-ethoxyphenyl)-4-methylcyclohexyl]-4-phenylpiperazine;methanesulfonic acid](/img/structure/B10820008.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10820012.png)
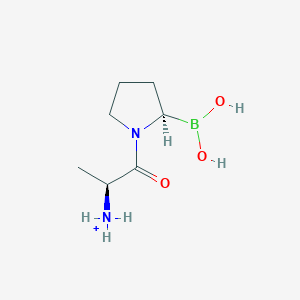
![[4-[(2S)-2-acetamido-3-[[1-[[(2S)-4-amino-1-[3-(2-hydroxynaphthalen-1-yl)propylamino]-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-3-oxopropyl]phenyl]methylphosphonic acid](/img/structure/B10820017.png)
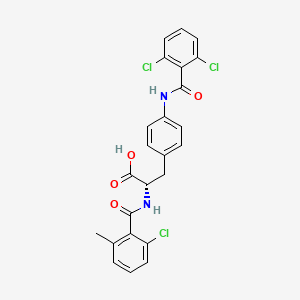

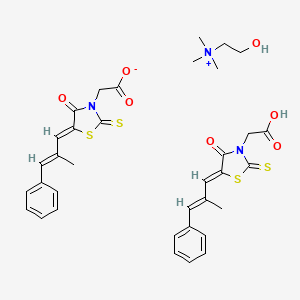
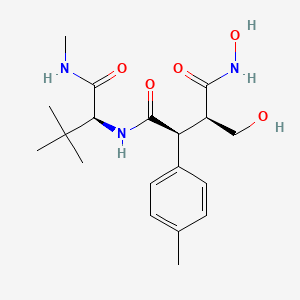
![(2S)-2-[[1-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B10820062.png)
![1-N,4-N-bis[(E)-[(E)-3-[4-(1-methylimidazo[1,2-a]pyridin-1-ium-2-yl)phenyl]prop-2-enylidene]amino]benzene-1,4-dicarboxamide;4-methylbenzenesulfonate](/img/structure/B10820068.png)
![N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-13-methyltetradecanamide;N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridecanamide](/img/structure/B10820079.png)
![2-[[1-[(2-Acetylsulfanyl-3-methylbutanoyl)amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B10820091.png)
